molecular formula C9H8Br2 B2679656 (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene CAS No. 124854-99-5

(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene

Cat. No.: B2679656
CAS No.: 124854-99-5
M. Wt: 275.971
InChI Key: YOZFZNNDFOOJMQ-OWOJBTEDSA-N
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Description

(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene ( 124854-99-5) is an organic compound with the molecular formula C9H8Br2 and an average molecular weight of 275.97 g/mol . This compound features a benzene ring disubstituted with a bromine atom and an (E)-configured 3-bromoprop-1-en-1-yl chain, making it a valuable bifunctional building block in synthetic chemistry. The (E) stereochemistry of the propenyl chain is a key structural feature that defines the molecule's geometry and reactivity, particularly in applications requiring specific spatial arrangement . The primary research value of this compound lies in its two distinct bromine atoms, which exhibit different reactivities. The aryl bromide is typically amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, for constructing biaryl systems. The alkyl bromide on the alkenyl chain can participate in nucleophilic substitutions or be used to introduce further structural complexity. This makes the compound an excellent precursor for synthesizing extended conjugated systems, which are of significant interest in the development of organic electronic materials, liquid crystals, and pharmaceutical intermediates . Researchers utilize this compound strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and the material must be stored as recommended to maintain its stability and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(E)-3-bromoprop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZFZNNDFOOJMQ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene typically involves the bromination of 4-(3-bromoprop-1-en-1-yl)benzene. The reaction can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the (3-bromoprop-1-en-1-yl) group can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents like water or alcohols.

    Addition Reactions: Reagents such as bromine, hydrogen bromide, and chlorine are used. The reactions are often conducted in non-polar solvents like dichloromethane or carbon tetrachloride.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, and the reactions are performed at elevated temperatures.

Major Products Formed

    Substitution Reactions: Products include 4-(3-hydroxyprop-1-en-1-yl)benzene, 4-(3-alkoxyprop-1-en-1-yl)benzene, and 4-(3-aminoprop-1-en-1-yl)benzene.

    Addition Reactions: Products include 1,2-dibromo-4-(3-bromopropyl)benzene and 1-bromo-4-(3-chloropropyl)benzene.

    Elimination Reactions: Products include 4-(prop-1-en-1-yl)benzene and 4-(prop-2-en-1-yl)benzene.

Scientific Research Applications

Chemical Properties and Structure

The compound features two bromine substituents on a benzene ring, which enhance its reactivity. The structural formula can be represented as:C10H10Br2\text{C}_10\text{H}_10\text{Br}_2This structure allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide or amine groups.
  • Addition Reactions: The double bond in the (3-bromoprop-1-en-1-yl) group can engage in addition reactions with halogens or hydrogen halides.
  • Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

These reactions are crucial for developing new compounds in pharmaceuticals and agrochemicals.

Biological Research

The compound has potential applications in biological studies, particularly in enzyme-catalyzed reactions involving halogenated substrates. Its unique structure allows researchers to investigate the effects of halogenation on biological activity and enzyme interactions.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals, polymers, and advanced materials. Its properties make it suitable for creating materials with specific functionalities, such as improved thermal stability or enhanced reactivity .

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound as a precursor for synthesizing novel heterocyclic compounds. The compound was reacted with various nucleophiles to yield derivatives with potential pharmaceutical applications.

Research indicated that compounds derived from this compound exhibited antimicrobial properties. Enzyme assays showed that these derivatives could inhibit specific bacterial enzymes, suggesting their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the double bond in the (3-bromoprop-1-en-1-yl) group are key reactive sites. The compound can form covalent bonds with nucleophiles through substitution reactions, and it can participate in addition reactions with electrophiles. These reactions are facilitated by the electron-withdrawing effect of the bromine atoms, which makes the compound more reactive.

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Substituents Molecular Formula Key Electronic Effects
(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene Bromine (para), 3-bromopropenyl (E) C₉H₈Br₂ Strong electron-withdrawing (Br), deactivated aromatic ring
(E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene Bromine (para), 2-nitropropene (E) C₉H₈BrNO₂ Nitro group: stronger electron-withdrawing than Br; enhances electrophilic substitution resistance
(E)-1-Bromo-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene Bromine (para), trifluoropropenyl (E) C₉H₆BrF₃ Trifluoromethyl: high electronegativity, stabilizes adjacent double bond via inductive effects
1-(3-Bromoprop-1-en-1-yl)-4-methoxybenzene Methoxy (para), 3-bromopropenyl (E) C₁₀H₁₁BrO Methoxy: electron-donating, activates aromatic ring for electrophilic substitution

Key Observations :

  • Electronic Effects : Bromine and nitro groups deactivate the aromatic ring, reducing reactivity toward electrophiles. Methoxy groups, conversely, activate the ring .
  • Steric and Stereochemical Effects : The (E)-configuration in all compounds ensures planar geometry, critical for π-π stacking in crystal structures and regioselectivity in reactions .

Reactivity Highlights :

  • Cross-Coupling : The dual bromine atoms in the target compound enable sequential Suzuki couplings, whereas nitro or trifluoromethyl analogs are less versatile in this context .
  • Nucleophilic Substitution : Methoxy-substituted derivatives (e.g., 1-(3-bromoprop-1-en-1-yl)-4-methoxybenzene) undergo faster substitution due to aromatic ring activation .
Physicochemical Properties
Property This compound (E)-Nitropropene Analog (E)-Trifluoropropenyl Analog
Molecular Weight (g/mol) 275.97 257.07 273.04
Boiling Point Not reported Not reported Not reported
Solubility Likely low in polar solvents (high Br content) Moderate in ethanol Higher in organic solvents (F content)
Crystallinity No data Stabilized by Br–O contacts Likely stabilized by F interactions

Biological Activity

(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene is an organic compound that has garnered interest in various fields, particularly in organic synthesis and biological research. This article explores its biological activity, synthesis, reactivity, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H9_9Br2_2. It features a benzene ring substituted with two bromine atoms and a (3-bromoprop-1-en-1-yl) group. The presence of bromine enhances its reactivity, making it a valuable compound for various chemical transformations.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution and electrophilic addition reactions. The bromine atoms and the double bond in the (3-bromoprop-1-en-1-yl) group serve as reactive sites:

  • Nucleophilic Substitution : The compound can react with nucleophiles such as hydroxide or amines, forming various substitution products.
  • Electrophilic Addition : The double bond can participate in addition reactions with halogens or other electrophiles, leading to the formation of dihalo derivatives.

These reactions are facilitated by the electron-withdrawing effect of the bromine atoms, which increases the electrophilicity of the double bond.

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in the context of agrochemicals and pharmaceuticals. Here are some key findings:

Antimicrobial Properties

Studies have shown that halogenated compounds like this compound can possess antimicrobial activity. The presence of bromine atoms may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Potential Agrochemical Applications

The compound's structure suggests potential use in agrochemicals for pest control. Its reactivity allows for modifications that could yield effective insecticides or herbicides. Research into similar compounds has indicated their effectiveness against various agricultural pests, suggesting that this compound may have similar applications.

Synthesis and Reactivity Studies

A study published in Organic & Biomolecular Chemistry demonstrated the synthesis of related compounds through nucleophilic substitution reactions involving brominated substrates. This research highlights the versatility of brominated compounds in organic synthesis and their potential utility in creating biologically active molecules .

Comparative Analysis

A comparative analysis was conducted to evaluate the biological activities of various brominated compounds, including this compound. The study found that compounds with multiple halogen substitutions exhibited enhanced reactivity and biological activity compared to their non-halogenated counterparts .

Summary Table of Biological Activities

Compound Biological Activity Reference
This compoundPotential antimicrobial properties
4-BromoanilineAntimicrobial and anti-inflammatory effects
2-BromobenzaldehydeInhibitory effects on cancer cell lines

Q & A

Q. What are the common synthetic routes for preparing (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via bromination of 4-(3-bromoprop-1-en-1-yl)benzene using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlBr₃. Key optimization parameters include:

  • Solvent selection : Non-polar solvents (e.g., CCl₄, CHCl₃) enhance electrophilic aromatic substitution by stabilizing reactive intermediates .
  • Temperature control : Reactions performed at 25–40°C minimize side reactions (e.g., over-bromination) while ensuring complete conversion.
  • Catalyst loading : A 5–10 mol% catalyst concentration balances reactivity and cost.
  • Monitoring : Thin-layer chromatography (TLC) or in-situ NMR tracks reaction progress.
    Typical yields range from 60–80%, with purity confirmed via GC-MS or HPLC .

Q. What substitution reactions does this compound undergo, and how do reaction conditions influence product distribution?

Methodological Answer: The bromine atoms and the alkene moiety enable two primary substitution pathways:

  • Nucleophilic aromatic substitution (SNAr) :
    • Reagents : NaOH, KOtBu, or amines in polar solvents (e.g., DMF, ethanol).
    • Conditions : Elevated temperatures (80–100°C) accelerate substitution at the para-bromine site due to electron-withdrawing effects of the adjacent alkene .
  • Allylic substitution :
    • Reagents : Grignard reagents or organocuprates target the allylic bromide (C-Br adjacent to the double bond).
    • Stereochemical control : E-configuration of the alkene is retained when using low-temperature conditions (-20°C to 0°C) .
      Product distribution is monitored via ¹H/¹³C NMR, with regioselectivity confirmed by X-ray crystallography (e.g., SHELX refinement) .

Q. What purification and characterization techniques are most effective for isolating this compound?

Methodological Answer:

  • Purification :
    • Column chromatography : Silica gel with hexane/ethyl acetate (95:5) eluent removes unreacted starting materials.
    • Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals .
  • Characterization :
    • NMR : ¹H NMR (CDCl₃) shows distinct peaks for aromatic protons (δ 7.2–7.5 ppm) and the trans-alkene (J = 16 Hz, δ 6.3–6.5 ppm) .
    • X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond lengths .

Advanced Research Questions

Q. How can researchers ensure and confirm the E-configuration of the double bond during synthesis?

Methodological Answer:

  • Stereochemical control : Use of bulky bases (e.g., LDA) or palladium-catalyzed coupling reactions (e.g., Heck reaction) favors E-selectivity by minimizing steric hindrance .
  • Analytical validation :
    • NOESY NMR : Absence of nuclear Overhauser effect between vinyl protons confirms trans geometry.
    • X-ray diffraction : Single-crystal analysis provides unambiguous evidence of the E-configuration .
      Contradictory data (e.g., unexpected Z-isomer peaks in NMR) require re-evaluation of reaction conditions or catalyst choice .

Q. What strategies resolve contradictory data in characterizing reactive intermediates or byproducts?

Methodological Answer:

  • Multi-technique cross-validation :
    • HPLC-MS : Identifies byproducts via retention time and mass fragmentation patterns.
    • In-situ IR spectroscopy : Tracks intermediate formation (e.g., carbocations or radical species) during reactions .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and energy barriers to explain unexpected reaction pathways .
  • Controlled experiments : Systematic variation of catalysts, solvents, or temperatures isolates variables contributing to data discrepancies .

Q. How does the electronic nature of the substituents influence cross-coupling reactions involving this compound?

Methodological Answer: The electron-withdrawing bromine atoms activate the benzene ring toward electrophilic attack but deactivate it toward nucleophilic substitution. Key considerations:

  • Suzuki-Miyaura coupling :
    • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water.
    • Effect of substituents : The para-bromine directs coupling to the alkene-bearing carbon, while the alkene stabilizes π-allyl intermediates .
  • Kinetic vs. thermodynamic control :
    • High temperatures (100–120°C) favor thermodynamically stable products, while low temperatures (-78°C) trap kinetic intermediates .
      Reaction progress is monitored via ¹⁹F NMR (if fluorinated reagents are used) or MALDI-TOF mass spectrometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory.
  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated byproducts .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
  • Storage : Keep in amber glass bottles under argon at 4°C to prevent degradation .

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